molecular formula C6H7ClFN3O2 B13461211 (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride

(3-Fluoro-5-nitrophenyl)hydrazine hydrochloride

Cat. No.: B13461211
M. Wt: 207.59 g/mol
InChI Key: SIHOWDYWPYFXOA-UHFFFAOYSA-N
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Description

(3-Fluoro-5-nitrophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6ClFN3O2. This compound is characterized by the presence of a fluorine atom at the 3-position and a nitro group at the 5-position on the phenyl ring, along with a hydrazine group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride typically involves the nitration of 3-fluoroaniline followed by the reduction of the nitro group to an amino group. The amino group is then converted to a hydrazine group through a series of reactions. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product in high yield and purity. The reaction conditions are optimized to ensure maximum efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride and iron powder are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

(3-Fluoro-5-nitrophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.

Comparison with Similar Compounds

  • (3-Nitrophenyl)hydrazine hydrochloride
  • (3-Fluorophenyl)hydrazine hydrochloride
  • (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride

Comparison: (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, (3-Nitrophenyl)hydrazine hydrochloride lacks the fluorine atom, which affects its reactivity in substitution reactions. Similarly, (3-Fluorophenyl)hydrazine hydrochloride does not have the nitro group, which influences its redox properties.

Properties

Molecular Formula

C6H7ClFN3O2

Molecular Weight

207.59 g/mol

IUPAC Name

(3-fluoro-5-nitrophenyl)hydrazine;hydrochloride

InChI

InChI=1S/C6H6FN3O2.ClH/c7-4-1-5(9-8)3-6(2-4)10(11)12;/h1-3,9H,8H2;1H

InChI Key

SIHOWDYWPYFXOA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)NN.Cl

Origin of Product

United States

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